molecular formula C12H14O3S B7994731 Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate CAS No. 1443309-60-1

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7994731
CAS No.: 1443309-60-1
M. Wt: 238.30 g/mol
InChI Key: XHPYQFNULSZHCF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is an organic compound with a complex structure that includes an ethyl ester, a sulfanyl group, and a phenyl ring with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3,5-dimethylphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-methylphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-propanoate: Similar structure but with a different ester group.

    Ethyl 2-(3,5-dimethylphenyl)thioacetate: Similar structure but without the oxo group.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-4-15-11(13)12(14)16-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPYQFNULSZHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181338
Record name Acetic acid, 2-[(3,5-dimethylphenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443309-60-1
Record name Acetic acid, 2-[(3,5-dimethylphenyl)thio]-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443309-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(3,5-dimethylphenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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